Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester
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Overview
Description
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester is a complex organic compound with the molecular formula C22H27N5O6S3 and a molecular weight of 553.67 g/mol . This compound is known for its applications in biochemistry and molecular biology, particularly in the field of protein labeling and purification.
Preparation Methods
The synthesis of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves several steps, starting with the preparation of biotinylated compounds. The biotinylation process typically involves the reaction of biotin with N-hydroxysuccinimide esters, which readily form stable bonds with primary amines . The reaction conditions often include mild temperatures and neutral pH to ensure the stability of the biotinylated product. Industrial production methods may involve large-scale synthesis using automated reactors and purification systems to achieve high purity and yield .
Chemical Reactions Analysis
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the N-hydroxysuccinimide ester group is replaced by other nucleophiles.
Oxidation and Reduction: The pyridinyldithio moiety can undergo redox reactions, leading to the formation of disulfide bonds or thiol groups.
Common reagents used in these reactions include reducing agents like dithiothreitol and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester has a wide range of applications in scientific research:
Protein Labeling: It is used to label proteins with biotin, facilitating their detection and purification using avidin or streptavidin-based systems.
Molecular Biology: The compound is employed in various molecular biology techniques, including Western blotting, immunoprecipitation, and enzyme-linked immunosorbent assays (ELISA).
Medical Research: In medicine, it is used for the targeted delivery of drugs and diagnostic agents, leveraging the high affinity between biotin and avidin.
Industrial Applications: The compound is also used in the production of biotinylated enzymes and other biocatalysts for industrial processes.
Mechanism of Action
The mechanism of action of Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester involves the formation of stable biotin-protein conjugates. The N-hydroxysuccinimide ester group reacts with primary amines on proteins, forming amide bonds. The biotin moiety then interacts with avidin or streptavidin, enabling the detection, purification, or immobilization of the biotinylated proteins . The pyridinyldithio group can also form disulfide bonds, adding another layer of functionality to the compound.
Comparison with Similar Compounds
Biotinyl Pyridinyldithio N-Hydroxysuccinimide Alanine Ester can be compared with other biotinylation reagents, such as:
Biotinyl N-Hydroxysuccinimide Ester: This compound lacks the pyridinyldithio group, making it less versatile in forming disulfide bonds.
Biotinyl Maleimide: This reagent targets thiol groups instead of primary amines, offering different specificity in biotinylation reactions.
Biotinyl Hydrazide: This compound reacts with aldehydes and ketones, providing an alternative method for biotinylation.
The uniqueness of this compound lies in its ability to form both amide and disulfide bonds, making it a versatile tool in biochemical research.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O6S3/c28-16(6-2-1-5-15-20-13(11-34-15)25-22(32)26-20)24-14(12-35-36-17-7-3-4-10-23-17)21(31)33-27-18(29)8-9-19(27)30/h3-4,7,10,13-15,20H,1-2,5-6,8-9,11-12H2,(H,24,28)(H2,25,26,32)/t13-,14-,15-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXCUZMTPAIGMX-KZDUYQQSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CSSC2=CC=CC=N2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC2=CC=CC=N2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O6S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747152 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356933-91-9 |
Source
|
Record name | 2,5-Dioxopyrrolidin-1-yl N-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-3-[(pyridin-2-yl)disulfanyl]-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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